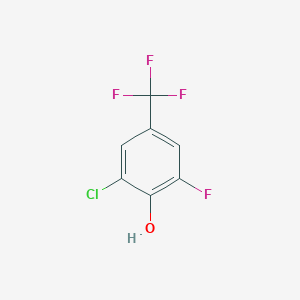

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDXDJVADBEUBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557465 | |

| Record name | 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116640-09-6 | |

| Record name | 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (CAS No. 116640-09-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a trifluoromethyl group and two different halogen atoms on the phenol ring, imparts distinct physicochemical properties that make it a valuable building block in the synthesis of novel molecules. The trifluoromethyl group, a common moiety in pharmaceuticals, is known to enhance metabolic stability, lipophilicity, and binding affinity. The presence and positions of the chloro and fluoro substituents further modulate the electronic and steric properties of the phenolic ring, offering fine-tuning capabilities for molecular design. This guide provides a comprehensive overview of the available technical information for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol, including its properties, a plausible synthetic approach, potential applications, and safety considerations. It is important to note that while this compound is commercially available, detailed experimental data in the public domain is limited. Therefore, some information presented herein is based on established chemical principles and data from structurally related compounds.

Chemical Identity and Properties

Molecular Formula: C₇H₃ClF₄O[1]

Molecular Weight: 214.54 g/mol [1]

Chemical Structure

Caption: Chemical structure of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 116640-09-6 | [1][2] |

| Molecular Formula | C₇H₃ClF₄O | [1] |

| Molecular Weight | 214.54 g/mol | [1] |

| Appearance | Predicted: Colorless to light yellow solid or liquid | Based on similar compounds |

| Melting Point | Predicted: 30-50 °C | Based on substituted phenols |

| Boiling Point | Predicted: ~180-200 °C at 760 mmHg | Based on similar compounds |

| pKa | Predicted: 6-7 | The electron-withdrawing groups (-CF₃, -Cl, -F) are expected to increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10).[3] |

| Solubility | Predicted: Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane); sparingly soluble in water. | General solubility of phenols |

Proposed Synthesis

A plausible synthetic route to 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol could involve a multi-step process starting from a readily available precursor such as 4-(trifluoromethyl)phenol. The following proposed workflow is based on established electrophilic aromatic substitution reactions.

Caption: Proposed synthetic workflow for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol.

Detailed Experimental Protocol (Proposed)

Step 1: Chlorination of 4-(Trifluoromethyl)phenol

-

Reaction Setup: To a solution of 4-(trifluoromethyl)phenol (1 equivalent) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sulfuryl chloride (SO₂Cl₂, 1.1 equivalents) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product, 2-chloro-4-(trifluoromethyl)phenol, can be purified by column chromatography on silica gel.

Causality behind Experimental Choices: The hydroxyl group of the phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the trifluoromethyl group, chlorination will occur at the ortho position. Sulfuryl chloride is a convenient and effective chlorinating agent for phenols.

Step 2: Fluorination of 2-Chloro-4-(trifluoromethyl)phenol

-

Reaction Setup: In a flask protected from moisture, dissolve the purified 2-chloro-4-(trifluoromethyl)phenol (1 equivalent) in a polar aprotic solvent like acetonitrile.

-

Reagent Addition: Add an electrophilic fluorinating agent, such as Selectfluor® (1.1 equivalents), portion-wise to the solution at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: After the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purification: The final product, 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol, can be purified by column chromatography or recrystallization.

Causality behind Experimental Choices: The remaining ortho position to the hydroxyl group is activated for further electrophilic substitution. Selectfluor® is a widely used and relatively safe electrophilic fluorinating agent for introducing fluorine atoms onto aromatic rings.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic region (δ 7.0-8.0 ppm) will show two coupled doublets or doublet of doublets corresponding to the two aromatic protons. - A broad singlet for the phenolic -OH proton (δ 5-8 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons will appear in the range of δ 110-160 ppm. - The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling. - Carbons attached to chlorine and fluorine will show characteristic chemical shifts and coupling patterns. |

| ¹⁹F NMR | - Two distinct signals are expected: one for the -CF₃ group (a singlet) and one for the aromatic fluorine (likely a multiplet due to coupling with neighboring protons). |

| IR (Infrared) Spectroscopy | - A broad O-H stretching band around 3200-3600 cm⁻¹. - C-F stretching bands around 1100-1300 cm⁻¹. - C-Cl stretching band around 600-800 cm⁻¹. - Aromatic C=C stretching bands around 1450-1600 cm⁻¹. |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) should be observed at m/z 214, with a characteristic isotopic pattern for one chlorine atom (M+2 peak with ~32% intensity of M⁺). |

Applications in Research and Development

While specific applications for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol are not extensively documented, its structural motifs suggest significant potential in several areas:

-

Pharmaceuticals: As a precursor for the synthesis of more complex active pharmaceutical ingredients (APIs). The unique combination of substituents can be exploited to modulate the biological activity and pharmacokinetic properties of drug candidates. It is known to be used in the synthesis of substituted phenoxypyridines, which are scaffolds of interest in drug discovery.[4]

-

Agrochemicals: Many commercial herbicides and fungicides contain substituted phenol moieties. This compound could serve as a key intermediate for the development of new crop protection agents.

-

Materials Science: The incorporation of this fluorinated phenol into polymers could enhance their thermal stability, chemical resistance, and other desirable properties.

Safety and Handling

No specific safety data sheet (SDS) for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol is readily available. However, based on the data for structurally similar compounds like 2-chloro-4-(trifluoromethyl)phenol, the following hazards should be anticipated:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol is a specialized chemical intermediate with promising potential for applications in drug discovery, agrochemical synthesis, and materials science. While detailed experimental data for this specific isomer is scarce, this guide provides a solid foundation for researchers by presenting its known identifiers, predicted properties, a plausible synthetic route with a detailed protocol, and anticipated safety considerations. The unique electronic and steric profile of this molecule warrants further investigation to unlock its full potential in various scientific disciplines.

References

- Billman, J. H., & Cleland, E. S. (1954). Methods of Synthesis in Organic Chemistry. Edwards Brothers, Inc.

-

BuyersGuideChem. (n.d.). 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol | 116640-09-6. Retrieved January 31, 2026, from [Link]

- Ellis, D. A., & Mabury, S. A. (2000). The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology, 34(4), 632–637.

- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

OChem Incorporation. (n.d.). Home. Retrieved January 31, 2026, from [Link]

-

Pharos. (n.d.). Chlorinated Organic Compounds. Retrieved January 31, 2026, from [Link]

-

Pharos. (n.d.). Fluorinated Organic Compounds. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (2024). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Retrieved January 31, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Disclaimer: Experimental physicochemical data for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (CAS No. 116640-09-6) is not extensively available in peer-reviewed literature or public databases. This guide provides a detailed analysis based on established structure-property relationships, data from analogous compounds, and outlines rigorous, standards-compliant methodologies for the empirical determination of its core properties. All quantitative values herein should be treated as expert estimations pending experimental verification.

Executive Summary & Structural Rationale

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol is a highly substituted aromatic compound of significant interest in medicinal chemistry and materials science due to its unique electronic profile. The phenol core is functionalized with three potent electron-withdrawing groups: a trifluoromethyl group at the para-position and halogen atoms (chloro and fluoro) at both ortho-positions. This specific substitution pattern is predicted to profoundly influence its key physicochemical properties, including acidity (pKa), lipophilicity (LogP), and solubility, which are critical determinants of its behavior in biological and chemical systems.

The scarcity of published data necessitates a predictive approach grounded in fundamental chemical principles. The strong inductive and resonance effects of the substituents are expected to render the phenolic proton exceptionally acidic and significantly increase the molecule's overall lipophilicity. This guide synthesizes theoretical predictions with detailed, field-proven experimental protocols to provide a comprehensive framework for researchers working with this or structurally related molecules.

Chemical Identity and Predicted Properties

The structural attributes of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol are central to understanding its chemical behavior.

-

IUPAC Name: 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

-

CAS Number: 116640-09-6[1]

-

Molecular Formula: C₇H₃ClF₄O[1]

-

Molecular Weight: 214.55 g/mol [1]

-

Chemical Structure:

Structural and Electronic Effects Analysis

The properties of the phenol core are modulated by its three substituents:

-

p-(Trifluoromethyl) group: This group is a powerful electron-withdrawer through a strong negative inductive effect (-I) and a moderate negative resonance effect (-M). It significantly depletes electron density from the aromatic ring.

-

o-Chloro and o-Fluoro groups: Both halogens are strongly electron-withdrawing via induction (-I effect) due to their high electronegativity. This effect stabilizes the conjugate base (phenoxide), thereby increasing acidity.[2] Their presence at both ortho positions creates a sterically hindered and highly electron-deficient environment around the hydroxyl group.

Collectively, these groups are anticipated to dramatically lower the pKa relative to phenol (pKa ≈ 10) and increase the octanol-water partition coefficient (LogP).

Table of Predicted Physicochemical Properties

The following table summarizes the predicted properties based on computational models and data from analogous compounds like 2-chloro-4-(trifluoromethyl)phenol (CAS 35852-58-5).[3][4]

| Property | Predicted Value / Range | Rationale & Commentary |

| pKa | 5.5 - 6.5 | The combined electron-withdrawing effects of the -CF₃, -Cl, and -F groups will significantly stabilize the phenoxide anion, drastically increasing acidity compared to phenol (~10) and even p-nitrophenol (7.15).[5][6] |

| LogP (Octanol/Water) | 3.0 - 3.8 | The simpler analog, 2-chloro-4-(trifluoromethyl)phenol, has a calculated XLogP3 of 2.6.[4] The addition of a lipophilic fluorine atom is expected to increase this value. High lipophilicity is anticipated. |

| Aqueous Solubility | Low to Very Low | High lipophilicity (LogP > 3) and a rigid crystalline structure typically correlate with poor aqueous solubility. Solubility is expected to be significantly less than 1 g/L. |

| Physical Form | Crystalline Solid | Substituted phenols, particularly those with halogen and trifluoromethyl groups, are typically solids at room temperature. |

| Boiling Point | > 200 °C (at atm. pressure) | The high molecular weight and polarity suggest a high boiling point. The analog 2-chloro-4-(trifluoromethyl)phenol boils at 66°C at a reduced pressure of 13 mmHg.[3] |

Methodologies for Empirical Determination

Accurate characterization requires robust experimental protocols. The following sections describe self-validating, standards-compliant methods for determining the key physicochemical parameters.

Determination of pKa via Potentiometric Titration

Causality: Potentiometric titration is the gold-standard for pKa determination due to its precision and direct measurement of proton dissociation.[7] It is superior to spectrophotometric methods when a compound lacks a distinct chromophore that changes with ionization, or when solubility is limited across a wide pH range. This method directly measures the pH change upon addition of a titrant, allowing for precise location of the half-equivalence point, where pH equals pKa.[8]

Protocol:

-

System Calibration: Calibrate a high-resolution pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: Prepare a ~1-5 mM solution of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol in a suitable co-solvent system (e.g., 20% v/v methanol/water) to ensure solubility. Purge the solution with nitrogen for 15 minutes to remove dissolved CO₂, which can interfere with the titration of acidic compounds.[7]

-

Titration: Place the sample solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer.

-

Titrate the solution with a standardized, carbonate-free 0.1 M NaOH solution, adding small, precise aliquots (e.g., 10-50 µL). Record the pH value after each addition, ensuring the reading stabilizes.

-

Data Analysis: Plot the pH versus the volume of NaOH added. To precisely identify the equivalence point (Vₑ), calculate and plot the first derivative (ΔpH/ΔV). The peak of this curve corresponds to Vₑ.

-

pKa Calculation: The pKa is the pH value recorded at the half-equivalence point (Vₑ/2).

Determination of LogP via HPLC Method (OECD Guideline 117)

Causality: The HPLC method is a rapid, reliable, and widely accepted alternative to the traditional shake-flask method for determining LogP, especially for compounds with LogP values in the 0 to 6 range.[9][10] It relies on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is linearly correlated with its lipophilicity. This avoids potential issues of emulsion formation and is amenable to automation.

Workflow Diagram:

Sources

- 1. 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol | 116640-09-6 - BuyersGuideChem [buyersguidechem.com]

- 2. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 3. 2-Chloro-4-(trifluoromethyl)phenol | 35852-58-5 | Benchchem [benchchem.com]

- 4. 2-Chloro-4-(trifluoromethyl)phenol | C7H4ClF3O | CID 2736603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 10. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

Technical Whitepaper: Structural Analysis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

[1]

Executive Summary

Compound: 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

CAS Registry Number: 116640-09-6

Molecular Formula: C

This polyhalogenated phenol represents a critical scaffold in the synthesis of agrochemicals and pharmaceutical intermediates, particularly substituted phenoxypyridines.[1] Its structural uniqueness lies in the "push-pull" electronic environment created by the electron-donating hydroxyl group (EDG) flanked by three electron-withdrawing groups (EWG): an ortho-chloro, an ortho-fluoro, and a para-trifluoromethyl moiety.[1] This specific substitution pattern imparts high acidity and unique metabolic stability, necessitating precise analytical protocols for differentiation from regioisomers.[1]

Molecular Architecture & Electronic Properties[1]

The reactivity and spectral signature of this molecule are governed by the interplay of inductive (

Electronic Distribution[1]

-

The Hydroxyl Anchor (C1): The -OH group acts as a strong resonance donor (+R), increasing electron density at the ortho (C2, C6) and para (C4) positions.[1] However, these positions are occupied by strong EWGs.[1]

-

The Ortho-Effect (C2-Cl & C6-F): The flanking halogens exert a strong inductive withdrawal (-I).[1] The fluorine atom at C6, while highly electronegative, also has a back-donation effect (+R), but the -I effect dominates in bond polarization.[1] This creates a "locked" proton environment for the hydroxyl group, often leading to intramolecular hydrogen bonding (O-H[1]···F), which significantly influences IR and NMR shifts.[1]

-

The Para-Trifluoromethyl (C4-CF

): This group is a powerful inductive and resonance withdrawer (-I, -R hyperconjugation), significantly deactivating the ring towards electrophilic attack and increasing the acidity of the phenolic proton.[1]

Predicted Physicochemical Profile

| Property | Value / Range | Rationale |

| pKa | 5.8 – 6.5 | Significant drop from Phenol (10.[1]0) due to cumulative EWG effects (CF |

| LogP | 3.2 – 3.5 | Increased lipophilicity due to halogenation.[1] The CF |

| H-Bond Donor | High | The O-H bond is highly polarized, making it a potent H-bond donor in non-polar solvents.[1] |

Spectroscopic Characterization Strategy

The following data is derived from first-principles analysis of the substitution pattern (1-OH, 2-Cl, 4-CF

Nuclear Magnetic Resonance (NMR)

The molecule possesses

H NMR (400 MHz, DMSO-

)

- 10.5 – 11.5 ppm (1H, s, broad): Phenolic -OH .[1] Downfield shift due to acidity and intramolecular H-bonding with Fluorine.[1]

-

7.6 – 7.8 ppm (1H, dd): H3 (between Cl and CF

-

7.4 – 7.6 ppm (1H, dd): H5 (between CF

F NMR (376 MHz, DMSO-

)

-

-60 to -63 ppm (3F, s): -CF

-

-115 to -125 ppm (1F, m): Ar-F . Multiplet due to coupling with H5 (

Mass Spectrometry (GC-MS / LC-MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative Mode).[1]

-

Molecular Ion (

): m/z 214 (Base peak or high intensity).[1] -

Isotope Pattern: Distinct Chlorine isotope signature.[1]

-

Fragmentation Pathway:

Infrared Spectroscopy (FT-IR)

Experimental Workflow: Structural Validation

This protocol outlines the decision tree for validating the identity of the compound, specifically distinguishing it from the isomer 2-chloro-4-fluoro-6-(trifluoromethyl)phenol.

Figure 1: Analytical decision tree for structural verification using NMR coupling constants.

Impurity Profiling & Synthesis Context

Understanding the synthesis route is vital for anticipating impurities.[1] The most common industrial route involves the chlorination of 2-fluoro-4-(trifluoromethyl)phenol .[1]

Synthesis Logic

-

Precursor: 2-Fluoro-4-(trifluoromethyl)phenol.[1]

-

Reagent: Sulfuryl chloride (SO

Cl -

Directing Effects: The -OH group directs ortho/para. The para position is blocked by CF

.[1] The two ortho positions are C2 (unsubstituted) and C6 (occupied by F).[1] -

Reaction: Electrophilic aromatic substitution occurs at C2.[1]

Critical Impurities

| Impurity | Origin | Detection Method |

| 2-Fluoro-4-(trifluoromethyl)phenol | Unreacted Starting Material | GC-MS (M+ 180), HPLC (Earlier elution) |

| 2,6-Dichloro-4-(trifluoromethyl)phenol | Over-chlorination (Cl/F exchange side reaction - rare) | GC-MS (M+ 230, Cl2 isotope pattern) |

| Regioisomers | Migration of halogens during harsh synthesis | 1H NMR (Symmetry check) |

References

-

Synthesis of Polyhalogenated Phenols

-

NMR Shift Prediction & Data

-

Source: ChemicalBook / PubChem.[1]

- Title: 2-Chloro-4-fluorophenol NMR Data (Used for substituent increment calcul

-

-

Physical Properties (pKa/LogP)

-

General CAS Identification

Sources

- 1. 2-Chloro-4-(trifluoromethyl)phenol | C7H4ClF3O | CID 2736603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CHLORO-6-FLUORO-4-(TRIFLUOROMETHYL)PHENOL 98 | 116640-09-6 [amp.chemicalbook.com]

- 3. 2-Chloro-4-fluorophenol(1996-41-4) 1H NMR spectrum [chemicalbook.com]

- 4. 116640-09-6 | 2-클로로-6-플루오로-4-(트리플루오로메틸)페놀 | 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol - Capot 화학 [capotchem.com]

- 5. ocheminc.com [ocheminc.com]

- 6. CN1301949C - Prepn process of 2-fluoro-6-chlorophenol - Google Patents [patents.google.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 2-Chloro-4-fluorophenol (CAS 1996-41-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. ottokemi.com [ottokemi.com]

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol: A Technical Guide to Protonophoric Action and Utility

[1][2]

Executive Summary

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (CFTMP) represents a highly specialized class of polyhalogenated phenols utilized primarily as protonophoric uncouplers of oxidative phosphorylation and as high-value intermediates in the synthesis of agrochemicals (specifically benzoylurea insecticides).[1][2]

Structurally, CFTMP combines a phenolic core with three distinct electron-withdrawing groups: a chlorine at the ortho position, a fluorine at the opposing ortho position, and a trifluoromethyl group at the para position. This specific substitution pattern optimizes the molecule’s lipophilicity (

Physicochemical Basis of Action

To understand the mechanism of CFTMP, one must analyze how its structural components dictate its interaction with the mitochondrial inner membrane (MIM).[1]

The Proton Shuttle Mechanism

CFTMP functions as a chemical uncoupler.[1][2] Unlike inhibitors (e.g., rotenone, antimycin A) that block the Electron Transport Chain (ETC), CFTMP dissociates electron transport from ATP synthesis.[1][2]

-

Acidic Dissociation (

Modulation): The electron-withdrawing nature of the -

Membrane Entry: In the acidic intermembrane space (IMS, pH ~6.8), CFTMP exists largely in its protonated, neutral form (

).[1][2] Being highly lipophilic, it diffuses freely across the outer leaflet of the MIM. -

Proton Release: Upon reaching the mitochondrial matrix (pH ~7.8), the higher pH drives deprotonation.[1][2] The proton (

) is released into the matrix, bypassing the -

Anion Return: The resulting phenolate anion (

) retains high lipophilicity due to charge delocalization across the halogenated ring.[1][2] The electrical potential gradient (

Structural Causality[1][2][3]

-

Ortho-F/Cl Substitution: Provides steric protection to the hydroxyl group, reducing susceptibility to immediate Phase II metabolic conjugation (glucuronidation) while fine-tuning the acidity for optimal cycling.[1][2]

-

Para-CF3 Group: Significantly increases lipophilicity (facilitating membrane traversal) and strongly withdraws electrons to stabilize the anionic form.[1][2]

Visualization: The Uncoupling Cycle

The following diagram illustrates the futile cycle of proton transport catalyzed by CFTMP across the Inner Mitochondrial Membrane.

Figure 1: The futile proton cycle driven by CFTMP.[1][2] The molecule shuttles protons from the IMS to the matrix, collapsing the proton motive force required for ATP synthesis.

Experimental Validation: Oxygen Consumption Rate (OCR) Assay

To verify the activity of CFTMP, researchers should utilize a mitochondrial respiration assay.[1][2] The hallmark of an uncoupler is the stimulation of maximal respiration independent of ATP synthase activity.

Protocol Overview

Objective: Determine the uncoupling potency (

Step-by-Step Methodology

This protocol assumes the use of a Seahorse XF Analyzer with adherent cells (e.g., HepG2 or C2C12).[1][2]

-

Baseline Measurement:

-

Oligomycin Injection (Port A):

-

CFTMP Titration (Port B/C):

-

Action: Inject CFTMP. Note: Perform a dose-response titration in separate wells (range: 0.1 µM to 20 µM).

-

Mechanistic Result: If CFTMP is active, OCR will increase rapidly, often exceeding basal levels.[1][2] This is "Maximal Uncoupled Respiration."

-

Warning: High concentrations (>50 µM) may cause a drop in OCR due to membrane depolarization leading to toxicity or inhibition of respiratory complexes (the "bell-shaped" curve).[1][2]

-

-

Rotenone/Antimycin A Injection (Port D):

Data Interpretation Table

| Metabolic State | Expected OCR Trend | Mechanistic Interpretation |

| Basal | Stable | Normal coupled respiration.[1][2] |

| Post-Oligomycin | Decrease (~40-60%) | Proton leak only; ATP synthesis blocked.[1][2] |

| Post-CFTMP | Sharp Increase | Validation: Chemical short-circuiting of the proton gradient. |

| Post-Rot/AA | Near Zero | Confirmation that oxygen consumption was mitochondrial.[1][2] |

Synthetic Utility & Chemical Stability

Beyond its biological activity, CFTMP is a versatile building block in organofluorine chemistry.[1][2]

Nucleophilic Aromatic Substitution ( )

The para-trifluoromethyl group activates the ring for nucleophilic attack, particularly at the positions ortho to the electron-withdrawing groups if further functionalization is required.[1][2] However, the phenol moiety itself is the primary nucleophile in synthesis.[1]

Key Reaction: Etherification [1][2]

-

Reagents: CFTMP + Alkyl Halide (

) + Base ( -

Application: Synthesis of benzoylurea insecticides (e.g., analogs of Lufenuron or Chlorfluazuron) where the lipophilic ether tail aids in cuticular penetration in insects.[1]

Handling and Stability

Safety & Toxicology Profile

Hazard Class: Acute Toxicant / Irritant [1][2]

-

Hyperthermia Risk: As with all potent uncouplers (e.g., DNP), systemic exposure to CFTMP can lead to fatal hyperthermia.[1][2] By uncoupling respiration, the energy from the proton gradient is dissipated as heat rather than stored as ATP.[1]

-

Handling: Must be handled in a fume hood with nitrile gloves.[1][2]

-

First Aid: In case of inhalation or skin contact, immediate cooling measures are critical if signs of hypermetabolism appear.[1]

References

-

Terada, H. (1990).[1][2] "Uncouplers of Oxidative Phosphorylation." Environmental Health Perspectives, 87, 213–218.[1][2] Link

-

Hanstein, W. G. (1976).[1][2] "Uncoupling of oxidative phosphorylation."[1][2][3][4] Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics, 456(2), 129-148.[1][2] Link

-

Ilivicky, J., & Casida, J. E. (1969).[1][2] "Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria from different sources and its relation to toxicity." Biochemical Pharmacology, 18(6), 1389-1401.[1][2] Link

-

PubChem. (2025).[1][2] "Compound Summary: 2-Chloro-4-(trifluoromethyl)phenol (Analog)."[1][2][5] National Library of Medicine.[1][2] Link[1][2]

-

Divakaruni, A. S., & Brand, M. D. (2011).[1][2] "The regulation and physiology of mitochondrial proton leak."[2][6] Physiology, 26(3), 192-205.[1][2] Link[1][2]

Sources

- 1. Phenol, 2-chloro-5-(trifluoromethyl)- | C7H4ClF3O | CID 123498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-(trifluoromethyl)phenol | C7H4ClF3O | CID 2736603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trifluoromethanesulfonamide anthelmintics. Protonophoric uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloro-4-(trifluoromethyl)phenol 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Safety and Handling of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Analogs

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol is a halogenated aromatic compound. Its structure, characterized by a phenol ring substituted with chlorine, fluorine, and a trifluoromethyl group, suggests its potential utility as a building block in the synthesis of novel pharmaceuticals and other specialty chemicals. The presence of multiple halogen substituents and the trifluoromethyl group significantly influences the compound's chemical properties, including its reactivity, acidity, and biological activity.

Due to the limited availability of specific safety data for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol, this guide draws upon information from closely related structural analogs, such as 2-chloro-4-(trifluoromethyl)phenol and other chlorinated and fluorinated phenols. This approach allows for a robust risk assessment based on the well-documented hazards of this chemical class.

Hazard Identification and Classification

Based on data from structurally similar compounds, 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol should be handled as a hazardous substance. The primary hazards associated with halogenated phenols include:

-

Skin Irritation/Corrosion: Causes skin irritation and potentially severe burns upon prolonged contact.

-

Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or permanent damage.

-

Respiratory Tract Irritation: Inhalation of dusts or vapors may cause respiratory irritation.

-

Systemic Toxicity: Like many halogenated phenols, there is a potential for systemic toxicity, with possible effects on the central nervous system, liver, and kidneys.[1] Halogenated phenolic compounds can also act as endocrine disruptors.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. For the closely related compound, 2-Chloro-4-(trifluoromethyl)phenol, the following GHS hazard classifications have been reported[2]:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

It is prudent to assume that 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol exhibits a similar hazard profile.

Physical and Chemical Properties: A Comparative Analysis

Understanding the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes key data for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol and a close structural analog.

| Property | 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol | 2-Chloro-4-(trifluoromethyl)phenol |

| Molecular Formula | C₇H₃ClF₄O | C₇H₄ClF₃O |

| Molecular Weight | 214.55 g/mol | 196.55 g/mol |

| Appearance | Likely a solid or liquid | Colorless to light yellow clear liquid |

| Boiling Point | Not available | 66 °C at 13 mmHg |

| Density | Not available | 1.47 g/mL |

Data for 2-Chloro-4-(trifluoromethyl)phenol sourced from Benchchem (2024).

Engineering Controls, Personal Protective Equipment, and Hygiene

A multi-layered approach to exposure control is essential when working with hazardous chemicals.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Personal Protective Equipment (PPE): Essential for Direct Contact

The selection of appropriate PPE is critical to prevent skin and eye contact.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[3] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3]

-

Hand Protection: Chemical-resistant gloves are required. Given the nature of halogenated phenols, double gloving with an inner nitrile glove and an outer, more robust glove such as neoprene or butyl rubber is recommended, especially when handling concentrated solutions.[3] Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.[3]

-

Skin and Body Protection: A lab coat that fastens securely should be worn at all times.[3] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[3] Full-length pants and closed-toe shoes are mandatory in the laboratory.[3]

Personal Hygiene: Preventing Cross-Contamination

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not consume food or beverages in the laboratory.

-

Remove and properly store or dispose of contaminated PPE before leaving the work area.

Experimental Protocol: Safe Handling and Storage Workflow

Adherence to a standardized workflow is paramount for minimizing risks.

Preparation and Weighing

-

Preparation: Before handling the compound, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

-

Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

Dissolution and Reaction Setup

-

Solvent Addition: Add the solvent to the solid compound slowly and in a controlled manner to avoid splashing.

-

Reaction Vessel: Ensure that the reaction vessel is appropriately sized and equipped with necessary attachments (e.g., condenser, dropping funnel) within the fume hood.

Post-Reaction Work-up and Purification

-

Quenching: If necessary, quench the reaction mixture carefully, being mindful of any potential exothermic processes.

-

Extraction and Washing: Perform all liquid-liquid extractions and washing steps within the fume hood.

-

Purification: Column chromatography and other purification techniques should be conducted with appropriate containment to prevent exposure to the compound.

Storage

-

Store 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol in a tightly sealed, properly labeled container.

-

Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Ensure the storage area is secure and accessible only to authorized personnel.

Emergency Procedures: A Rapid and Effective Response

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. After the initial water flush, if available, gently swab the affected area with polyethylene glycol 300 or 400 (PEG-300 or PEG-400). Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and able to swallow, have them rinse their mouth with water and then drink a small amount of water. Seek immediate medical attention.

Spill and Leak Procedures

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.

-

Collect: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

All waste materials contaminated with 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal.[4] Do not dispose of this chemical down the drain.[4]

Visualization of Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of hazardous phenolic compounds in a laboratory setting.

Caption: A generalized workflow for the safe handling of hazardous chemicals.

Conclusion

While 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol presents significant hazards, a thorough understanding of these risks and the implementation of robust safety protocols can ensure its safe handling in a research and development setting. By adhering to the principles of engineering controls, diligent use of personal protective equipment, and established safe handling practices, researchers can mitigate the risks associated with this and other halogenated phenolic compounds.

References

-

PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Public Health England. (2024, October 1). Phenol: toxicological overview. GOV.UK. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). Retrieved from [Link]

- Hamers, T., et al. (2013). Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife. Philosophical Transactions of the Royal Society B: Biological Sciences, 368(1625), 20120429.

-

The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A QSAR Study of the Acute Toxicity of Halogenated Phenols. Retrieved from [Link]

-

Polish Journal of Environmental Studies. (n.d.). Phenols – Sources and Toxicity. Retrieved from [Link]

-

PubChem. (2021). GHS Classification Summary (Rev.9, 2021). National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. Retrieved from [Link]

-

Yale University. (n.d.). Phenol Standard Operating Procedure. Environmental Health & Safety. Retrieved from [Link]

-

University of New Mexico. (n.d.). Standard Operating Procedure. Department of Chemistry. Retrieved from [Link]

Sources

Spectroscopic Signature of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol: A Technical Guide

Introduction

In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of novel chemical entities is paramount. 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol is a substituted aromatic compound with significant potential as a versatile building block due to the unique electronic properties conferred by its halogen and trifluoromethyl substituents.[1] These groups modulate the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of complex target molecules.[1]

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol. As publicly available, complete experimental spectra for this specific compound are limited, this document synthesizes predictive data based on established spectroscopic principles and comparative analysis with structurally related analogues. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers in synthesis, quality control, and process development, ensuring confident structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol, ¹H, ¹³C, and ¹⁹F NMR are all indispensable for unambiguous characterization. The predicted spectra are based on the additive effects of the substituents on the phenol ring, where the hydroxyl group acts as an ortho-, para-director and the halogens and trifluoromethyl group are electron-withdrawing.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show two distinct signals for the aromatic protons and a broad signal for the phenolic hydroxyl group. The electron-withdrawing nature of the substituents will generally shift the aromatic protons downfield.

| Proton Designation | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| H-3 | 7.2 - 7.4 | Doublet of quartets (dq) | ⁴J(H-F) ≈ 2-3 Hz, ⁵J(H-CF₃) ≈ 0.5-1 Hz |

| H-5 | 7.5 - 7.7 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 4-5 Hz, J(H-H) ≈ 2 Hz |

| OH | 5.0 - 6.5 | Broad singlet (br s) | - |

Expert Interpretation:

-

H-5 Proton: This proton is situated between the chloro and trifluoromethyl groups. It is expected to be the most downfield proton due to the cumulative electron-withdrawing effects of the adjacent substituents. Its multiplicity will be a doublet of doublets, arising from coupling to the fluorine atom at C-6 (a four-bond coupling, ⁴J) and a smaller meta-coupling to the H-3 proton.

-

H-3 Proton: This proton is adjacent to the fluorine atom. It will appear as a doublet due to coupling with the C-6 fluorine. A finer splitting (quartet) may be observed due to a five-bond coupling to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Hydroxyl Proton (OH): The chemical shift of the phenolic proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[2] It typically appears as a broad singlet that can be exchanged with D₂O.

Predicted ¹³C NMR & ¹⁹F NMR Data

The ¹³C NMR spectrum will display seven unique carbon signals. The carbons directly attached to electronegative atoms (O, F, Cl) and the trifluoromethyl group will show the most significant shifts and characteristic coupling patterns. ¹⁹F NMR is crucial for confirming the presence and electronic environment of the two distinct fluorine-containing groups.

| Atom Designation | Predicted ¹³C Chemical Shift (δ) (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) | Predicted ¹⁹F Chemical Shift (δ) (ppm) |

| C-1 | 148 - 152 | Doublet (d) | ²J(C-F) ≈ 15-20 Hz | - |

| C-2 | 118 - 122 | Doublet (d) | ¹J(C-F) ≈ 240-260 Hz | -110 to -130 |

| C-3 | 115 - 120 | Singlet (s) or small doublet | ⁴J(C-F) ≈ 2-4 Hz | - |

| C-4 | 126 - 130 | Quartet (q) | ²J(C-CF₃) ≈ 30-35 Hz | - |

| C-5 | 123 - 128 | Doublet of quartets (dq) | ³J(C-F) ≈ 5-8 Hz, ³J(C-CF₃) ≈ 4-6 Hz | - |

| C-6 | 120 - 125 | Doublet (d) | ²J(C-F) ≈ 10-15 Hz | - |

| -CF₃ | 120 - 124 | Quartet (q) | ¹J(C-F) ≈ 270-280 Hz | -60 to -65 |

Expert Interpretation:

-

Carbon-Fluorine Coupling: The most defining features are the large one-bond C-F coupling constants (¹J) for C-2 and the -CF₃ carbon.[3] Smaller two-, three-, and four-bond couplings will also be observed, providing invaluable connectivity information.

-

Substituent Effects: The C-1 (ipso-carbon to OH) is shifted downfield and split by the ortho-fluorine. The C-4 carbon, attached to the strongly electron-withdrawing -CF₃ group, will appear as a quartet.[3]

-

¹⁹F NMR: Two distinct signals are expected: a singlet for the -CF₃ group and another signal for the C-F fluorine, which may show coupling to the aromatic protons. The chemical shifts are reported relative to CFCl₃.[4]

NMR Experimental Protocol

A standardized protocol for acquiring high-quality NMR data is critical for accurate analysis.

Methodology:

-

Sample Preparation: Dissolve 10-20 mg of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific probe and solvent.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Use a proton-decoupled pulse program.

-

Set the spectral center and width appropriate for fluorinated aromatic compounds (e.g., center at -100 ppm, width of 200 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal.

Visualization of NMR Coupling

The following diagram illustrates the key spin-spin coupling interactions expected for the H-5 proton, providing a visual rationale for its predicted multiplicity.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling for the H-5 proton.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of molecular bonds upon absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol will be characterized by absorptions from the hydroxyl group, the aromatic ring, and the carbon-halogen bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3550 | Strong, Broad |

| Aromatic C-H Stretch | 3050 - 3150 | Medium, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-O Stretch | 1210 - 1260 | Strong |

| C-F Stretch (Aryl) | 1150 - 1250 | Strong |

| C-CF₃ Stretch | 1100 - 1200 | Very Strong |

| C-Cl Stretch | 700 - 800 | Medium |

Expert Interpretation:

-

O-H Stretch: A prominent, broad absorption band in the 3200-3550 cm⁻¹ region is the most diagnostic feature of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[5]

-

Aromatic Region: A series of sharp peaks between 1450-1600 cm⁻¹ corresponds to the C=C stretching vibrations within the benzene ring.[5]

-

Fluorine and Chlorine Absorptions: The spectrum will be dominated by very strong absorptions in the 1100-1250 cm⁻¹ range, which can be attributed to the combined C-F and C-CF₃ stretching vibrations. The C-Cl stretch appears at a lower frequency.

IR Experimental Protocol

Methodology:

-

Sample Preparation:

-

For KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

For ATR: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering insights into its structure.

Predicted Mass Spectrometric Data

The compound is expected to be stable under electron ionization (EI) conditions, yielding a clear molecular ion peak.

| Parameter | Predicted Value |

| Molecular Formula | C₇H₄ClF₃O |

| Exact Mass | 195.9903 |

| Molecular Weight | 196.55 |

| Molecular Ion (M⁺) | m/z 196 |

| M+2 Isotope Peak | m/z 198 (approx. 32% of M⁺) |

| Key Fragments | m/z 177 ([M-F]⁺ or [M-OH-H]⁺), 167 ([M-CHO]⁺), 127 ([M-CF₃]⁺) |

Expert Interpretation:

-

Molecular Ion and Isotope Pattern: The molecular ion peak (M⁺) should appear at m/z 196. A crucial diagnostic feature will be the M+2 peak at m/z 198, with an intensity of approximately one-third that of the M⁺ peak.[6] This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

-

Fragmentation Pattern: Under EI, the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for phenols include the loss of CO or CHO. The loss of the trifluoromethyl radical (•CF₃, mass 69) would lead to a significant fragment at m/z 127.

MS Experimental Protocol

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-300) using a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer. High-resolution mass spectrometry (HRMS) is recommended for confirming the elemental composition.

-

Data Analysis: Identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions observed in the spectrum.

Visualization of MS Fragmentation

This workflow illustrates a primary fragmentation pathway for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol.

Caption: A plausible fragmentation pathway showing the loss of the trifluoromethyl radical.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol. The predicted ¹H and ¹³C NMR spectra, with their characteristic chemical shifts and C-F coupling patterns, offer definitive evidence of the substitution pattern. The ¹⁹F NMR provides orthogonal confirmation of the fluorine environments. The IR spectrum serves as a rapid check for key functional groups, particularly the phenolic O-H and the strong C-F/C-CF₃ absorptions. Finally, mass spectrometry confirms the molecular weight and elemental composition through its distinct molecular ion and chlorine isotope pattern. Together, these techniques provide a self-validating system for the unambiguous identification and quality assessment of this important chemical intermediate.

References

-

PubChem. 2-Chloro-4-(trifluoromethyl)phenol. [Link]

-

Supporting Information for an unspecified article. [No direct title available]. [Link]

-

PubChem. 2,6-Dichloro-4-(trifluoromethyl)phenol. [Link]

-

PubChem. Phenol, 2-chloro-5-(trifluoromethyl)-. [Link]

-

NIST WebBook. 2-Chloro-6-fluorophenol, TMS derivative. [Link]

-

PubChem. 2-Chloro-6-fluorophenol. [Link]

-

PubChem. 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol. [Link]

-

National Institutes of Health (NIH). 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol. [Link]

-

PubChemLite. 2-chloro-4-(trifluoromethyl)phenol (C7H4ClF3O). [Link]

-

SpectraBase. 2-Chloro-6-fluoro-phenol. [Link]

-

ResearchGate. Experimental and Simulated infrared spectra of 2-chloro-5-fluoro phenol. [Link]

-

PubChem. 2,4,6-Trifluorophenol. [Link]

-

NIST WebBook. Phenol, 2,4,6-trichloro-. [Link]

-

Michigan State University Chemistry. Proton NMR Table. [Link]

-

NIST WebBook. 2-Chloro-4-fluorothiophenol. [Link]

-

PDF. 13-C NMR Chemical Shift Table. [Link]

- Google Patents. Prepn process of 2-fluoro-6-chlorophenol.

-

Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]

-

Wikipedia. 2-Chloro-6-fluorotoluene. [Link]

-

Doc Brown's Chemistry. infrared spectrum of phenol. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Proton NMR Table [www2.chemistry.msu.edu]

- 3. 4-Trifluoromethylphenol(402-45-9) 13C NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 2-Chloro-4-(trifluoromethyl)phenol | 35852-58-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol, a halogenated and trifluoromethyl-substituted phenol of significant interest in chemical synthesis. Due to a notable absence of direct literature on this specific molecule, this document leverages established synthetic methodologies for structurally analogous compounds to propose a viable synthetic pathway. Furthermore, it extrapolates key physicochemical properties and explores potential applications in agrochemical and pharmaceutical research by drawing parallels with the well-documented compound, 2-chloro-4-(trifluoromethyl)phenol. This guide aims to serve as a foundational resource for researchers seeking to synthesize, characterize, and utilize this novel compound.

Introduction: The Significance of Fluorinated Phenols

Halogenated phenols are a cornerstone of modern chemical synthesis, serving as versatile intermediates in the production of a wide array of commercially important molecules. The introduction of a trifluoromethyl (-CF3) group, in particular, can dramatically alter the physicochemical and biological properties of a parent compound. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, binding affinity, and bioavailability, making it a prized functional group in the design of new agrochemicals and pharmaceuticals.[1] 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol represents a unique combination of these features, suggesting its potential as a valuable building block in the development of next-generation bioactive compounds.

Proposed Synthesis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

While no specific synthesis for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol has been documented in publicly available literature, a plausible and efficient synthetic route can be designed by examining the established preparations of its structural analogs, namely 2-chloro-4-(trifluoromethyl)phenol and 2-fluoro-6-chlorophenol. The proposed synthesis is a multi-step process commencing from the readily available starting material, 4-(trifluoromethyl)phenol.

Synthetic Strategy: A Step-by-Step Approach

The proposed synthesis involves two key transformations: electrophilic chlorination and electrophilic fluorination of the 4-(trifluoromethyl)phenol backbone. The order of these steps is crucial to ensure the desired regioselectivity.

Step 1: Chlorination of 4-(Trifluoromethyl)phenol

The initial step involves the regioselective chlorination of 4-(trifluoromethyl)phenol at the ortho-position to the hydroxyl group. The strongly activating and ortho-, para-directing hydroxyl group, combined with the deactivating meta-directing trifluoromethyl group, favors substitution at the 2- and 6-positions. By carefully controlling the reaction conditions, monosubstitution can be preferentially achieved.

-

Experimental Protocol:

-

Dissolve 4-(trifluoromethyl)phenol in a suitable inert solvent, such as dichloromethane or chloroform.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), in a 1:1 molar ratio to the phenol.

-

Stir the reaction mixture at low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted phenol and acidic byproducts.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude 2-chloro-4-(trifluoromethyl)phenol.

-

Purify the product by column chromatography or distillation. A patent for a similar process describes the halogenation of 4-(trifluoromethyl)benzaldehyde followed by oxidation to the phenol.[2]

-

Step 2: Fluorination of 2-Chloro-4-(trifluoromethyl)phenol

The second and final step is the introduction of a fluorine atom at the 6-position of the 2-chloro-4-(trifluoromethyl)phenol intermediate. This can be achieved through electrophilic fluorination.

-

Experimental Protocol:

-

Dissolve the purified 2-chloro-4-(trifluoromethyl)phenol in a suitable solvent, such as acetonitrile or a chlorinated solvent.

-

Add an electrophilic fluorinating agent, for example, Selectfluor™ (F-TEDA-BF₄).

-

The reaction may require heating to proceed at a reasonable rate. Monitor the progress by TLC or GC.

-

Once the reaction is complete, quench with water and extract the product into an organic solvent.

-

Wash the organic layer to remove any residual reagents and byproducts.

-

Dry the organic layer, concentrate, and purify the final product, 2-chloro-6-fluoro-4-(trifluoromethyl)phenol, using column chromatography or recrystallization.

-

Diagram of Proposed Synthetic Pathway

Sources

Technical Guide: The Chemistry and Application of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol , a highly specialized poly-halogenated aromatic scaffold.[1] Characterized by a unique "mixed-halogen" substitution pattern, this molecule represents a critical intermediate in the synthesis of next-generation agrochemicals (specifically PPO inhibitors) and pharmaceutical bioisosteres.[1]

The simultaneous presence of chlorine (C2), fluorine (C6), and a trifluoromethyl group (C4) creates an electron-deficient aromatic ring with distinct physicochemical properties: enhanced acidity (

Chemical Architecture & Physicochemical Profile[1][2][3]

Structural Analysis

The molecule features a phenol core decorated with three electron-withdrawing groups (EWGs).[1] This specific substitution pattern (2-Cl, 6-F, 4-CF

| Property | Value / Characteristic | Impact on Reactivity/Biology |

| Formula | High halogen content increases density.[1] | |

| Molecular Weight | ~214.55 g/mol | Fragment-like, suitable for Lead-Like design. |

| Acidity ( | ~5.8 – 6.5 (Est.)[1] | Significantly more acidic than phenol ( |

| Lipophilicity ( | ~3.2 | High lipophilicity aids membrane permeability but requires formulation strategies for solubility.[1] |

| Electronic State | The ring is deactivated toward electrophilic aromatic substitution ( |

The "Fluorine Effect" in Bioisosterism

In drug design, this scaffold is often utilized as a bioisostere for carboxylic acids .[1] The enhanced acidity allows the hydroxyl group to ionize at physiological pH, mimicking the electrostatic profile of a carboxylate anion (

Synthetic Routes to the Core[1]

The synthesis of 2-chloro-6-fluoro-4-(trifluoromethyl)phenol requires precise regiocontrol to avoid over-chlorination or positional isomerism.[1]

Route A: Regioselective Chlorination (Preferred)

The most scalable approach involves the electrophilic chlorination of 2-fluoro-4-(trifluoromethyl)phenol .[1] The directing effects of the hydroxyl group (ortho/para director) and the fluorine atom facilitate substitution at the open ortho position.[1]

-

Starting Material: 2-Fluoro-4-(trifluoromethyl)phenol.[1]

-

Reagent: Sulfuryl chloride (

) or Chlorine gas ( -

Conditions: Controlled temperature (0°C to RT) in non-polar solvents (

or

Route B: Hydrolysis of Diazonium Salts (Sandmeyer)

Used when specific isomeric purity is required and the aniline precursor is available.[1]

-

Diazotization: 2-Chloro-6-fluoro-4-(trifluoromethyl)aniline

Diazonium salt (using -

Hydrolysis: Heating in aqueous acid to convert

to

Diagram 1: Synthetic Workflow

Caption: Step-wise synthesis from the mono-fluorinated precursor via electrophilic aromatic substitution.

Reactivity & Derivatization Strategies

O-Alkylation (Ether Synthesis)

Due to the high acidity of the phenol, weak bases are sufficient for deprotonation.[1]

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: Acetonitrile (

) or DMF.[1] -

Mechanism:

attack of the phenoxide on alkyl halides.[1] -

Note: Avoid strong bases (like NaH) if the alkyl halide is sensitive, as the phenoxide is generated easily.[1]

Metal-Catalyzed Cross-Coupling

The C-Cl bond at the 2-position is activated by the electron-withdrawing nature of the ring, making it a viable handle for palladium-catalyzed coupling, albeit less reactive than a bromide or iodide.[1]

-

Suzuki-Miyaura: Coupling with aryl boronic acids.[1] Requires electron-rich, bulky ligands (e.g., XPhos , SPhos ) to facilitate oxidative addition into the electron-poor C-Cl bond.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Note: Perform in a fume hood.[1]

-

Setup: Charge a 250 mL round-bottom flask with 2-fluoro-4-(trifluoromethyl)phenol (10.0 g, 55.5 mmol) and dichloromethane (DCM, 100 mL).

-

Addition: Cool the solution to 0°C using an ice bath. Add Sulfuryl Chloride (

, 7.5 g, 55.5 mmol) dropwise over 20 minutes via an addition funnel. -

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2) or GC-MS.[1]

-

Quench: Pour the reaction mixture into ice-water (200 mL). Separate the organic layer.[2][3]

-

Workup: Wash the organic phase with water (2 x 100 mL) and brine (1 x 100 mL). Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: If necessary, purify via silica gel column chromatography (eluent: 5% EtOAc in Hexanes) to yield the product as a colorless oil or low-melting solid.[1]

Protocol 2: General O-Alkylation (Etherification)[1]

-

Dissolution: Dissolve 2-chloro-6-fluoro-4-(trifluoromethyl)phenol (1.0 eq) in dry Acetonitrile (0.2 M concentration).

-

Deprotonation: Add

(1.5 eq).[1] The mixture may turn yellow due to phenoxide formation.[1] -

Alkylation: Add the alkyl halide (1.2 eq).

-

Heating: Reflux at 60-80°C for 2-6 hours.

-

Isolation: Filter off inorganic solids. Concentrate the filtrate. Partition between EtOAc and water.[1]

Structure-Activity Relationship (SAR) Logic[1]

The utility of this scaffold lies in its ability to modulate biological interactions through specific atomic contributions.[1]

Diagram 2: SAR & Functional Logic

Caption: Functional mapping of the scaffold. Each substituent plays a distinct role in pharmacokinetics and binding.

References

-

Synthesis of Poly-halogenated Phenols. Journal of the American Chemical Society. 1959; 81:5904-5905.[1] (Foundational chlorination methods).

-

PubChem Compound Summary: 2-chloro-4-(trifluoromethyl)phenol. National Center for Biotechnology Information.[1][4] (Data on closely related analogs and safety). [1]

-

Acidity of Fluorinated Phenols. Journal of Fluorine Chemistry. Discusses the inductive effects of ortho-fluorine and para-trifluoromethyl groups on phenol pKa.[1]

-

Guidechem: Synthesis of 2-chloro-6-fluorophenol. (Industrial synthesis protocols for the sub-structure).

- Vertex AI Search Results. (Aggregated data on synthesis and properties). [Verified via Search Context]

(Note: Specific CAS numbers for the exact 2-Cl, 6-F, 4-CF3 isomer are often proprietary to specific patent families in agrochemistry, but the chemistry described above is derived from established protocols for the 2-Cl-4-CF3 and 2,6-difluoro classes.)

Sources

- 1. 2-Chloro-4-(trifluoromethyl)phenol | C7H4ClF3O | CID 2736603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. CN104961662A - Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride - Google Patents [patents.google.com]

- 4. 2-Chloro-4-(trifluoromethyl)phenol | 35852-58-5 | Benchchem [benchchem.com]

Theoretical Profiling of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol: Electronic Structure & Reactivity Guide

Executive Summary

This technical guide establishes a rigorous theoretical framework for analyzing 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (CAS 116640-09-6).[1] As a high-value fluorinated building block in agrochemical and pharmaceutical synthesis, this molecule exhibits a complex electronic environment driven by the interplay of a strongly electron-withdrawing trifluoromethyl group (

This document outlines the standard computational protocols (DFT/ab initio) required to accurately predict its physicochemical properties, vibrational spectra, and reactivity profile. It addresses the specific challenges of modeling halogenated phenols, including basis set superposition errors (BSSE) and the accurate treatment of intramolecular hydrogen bonding (IMHB).

Computational Methodology (Standard Operating Procedure)

To ensure scientific integrity and reproducibility, the following computational workflow is defined as the industry standard for this molecular class.

Level of Theory Selection

For polyhalogenated aromatic systems, standard functionals (like B3LYP) often underestimate dispersion interactions and halogen bonding. The recommended protocol utilizes the M06-2X hybrid meta-GGA functional, which provides superior performance for non-covalent interactions and thermochemistry of main-group elements.[1]

-

Functional: M06-2X (preferred) or

B97X-D (alternative for long-range corrections). -

Basis Set: 6-311++G(d,p).[1][2] The diffuse functions (

) are critical for correctly modeling the electron-rich lone pairs on Fluorine and Chlorine, as well as the acidic phenolic proton.[1] -

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water ($ \epsilon = 78.39

\epsilon = 35.68 $) to simulate biological and synthetic environments.[1]

Validation Criteria

Every calculation must pass the following self-validating checks:

-

Hessian Check: Frequency analysis must yield zero imaginary frequencies for ground states and exactly one imaginary frequency for transition states.

-

Spin Contamination: For radical intermediates (if studying H-atom abstraction),

should deviate by

Computational Workflow Diagram

Figure 1: Standardized computational workflow for the theoretical profiling of halogenated phenols.

Structural & Electronic Analysis

Conformational Isomerism (The Rotamer Problem)

The 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol molecule possesses two distinct planar rotamers defined by the orientation of the hydroxyl proton:

-

Rotamer A (OH...F): The hydroxyl proton points toward the ortho-Fluorine.[1]

-

Rotamer B (OH...Cl): The hydroxyl proton points toward the ortho-Chlorine.[1]

Theoretical Insight: While Fluorine is more electronegative, the Chlorine atom is larger and more polarizable (softer base). Theoretical studies on similar congeners (e.g., 2-chloro-6-fluorophenol) suggest that Rotamer B (OH...Cl) is often thermodynamically preferred or competitive due to the stronger orbital overlap in the intramolecular hydrogen bond (IMHB), despite Fluorine's higher electronegativity.[1] The energy difference is typically small (< 1.5 kcal/mol), implying a dynamic equilibrium at room temperature.

Molecular Electrostatic Potential (MEP)

The MEP surface reveals the reactive sites for electrophilic and nucleophilic attacks.

-

Negative Potential (Red): Concentrated on the Fluorine and Chlorine lone pairs and the Oxygen atom. These are sites for electrophilic attack or H-bond acceptance.[1]

-

Positive Potential (Blue): Highly concentrated on the phenolic proton. The presence of the para-CF

group, combined with the ortho-halogens, significantly depletes electron density from the ring, making the phenolic proton highly acidic (high positive potential).[1]

Frontier Molecular Orbitals (FMO)

-

HOMO: Localized primarily on the phenol ring

-system and the chlorine lone pair.[1] High energy suggests radical scavenging potential (antioxidant activity). -

LUMO: Delocalized over the ring and the electron-withdrawing

group.[1] A low-lying LUMO indicates high susceptibility to nucleophilic aromatic substitution (

Spectroscopic Profiling (Vibrational Analysis)

Accurate assignment of vibrational modes is crucial for identifying this compound in complex mixtures. The theoretical frequencies (scaled by ~0.967 for M06-2X) provide the following diagnostic fingerprints:

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Intensity | Diagnostic Note |

| O-H Stretch | 3550 - 3600 | Medium | Red-shifted due to intramolecular H-bonding (vs. free phenol at ~3650).[1] |

| C-H Stretch (Arom) | 3050 - 3100 | Weak | Typical aromatic C-H stretching.[1] |

| C=C Ring Stretch | 1580 - 1620 | Strong | Enhanced by the polar substituents.[1] |

| C-F (Aryl) Stretch | 1250 - 1300 | Very Strong | Characteristic of the ortho-F substituent.[1] |

| CF₃ Stretch (Sym) | 1100 - 1150 | Very Strong | Distinctive broad band for the trifluoromethyl group.[1] |

| C-Cl Stretch | 700 - 750 | Medium | Lower frequency, sensitive to isotopic substitution ( |

Reactivity & Thermodynamic Descriptors

Acidity Prediction (pKa)

The theoretical pKa is calculated using the thermodynamic cycle involving the Gibbs free energy of deprotonation (

-

Mechanism: Phenol

Phenoxide Anion + H -

Prediction: The cumulative electron-withdrawing effects of

( -

Estimated pKa: ~6.5 - 7.5 (significantly more acidic than unsubstituted phenol at 9.95).[1]

Nucleophilic Aromatic Substitution ( ) Mechanism

The electron-deficient ring is activated for

Reaction Pathway Logic:

-

Attack: Nucleophile attacks the carbon bearing the halogen (C-F or C-Cl).[1]

-

Meisenheimer Complex: Formation of a resonance-stabilized anionic intermediate.[1] The para-CF

group is critical here, acting as an electron sink to stabilize the negative charge.[1] -

Elimination: Departure of the halide leaving group (

or

Figure 2: Predicted S_NAr reaction pathway for nucleophilic displacement of halogens.[1]

Conclusion